molecular formula C13H14N2 B182173 N-(1-(Pyridin-3-yl)ethyl)aniline CAS No. 137642-06-9

N-(1-(Pyridin-3-yl)ethyl)aniline

Cat. No.: B182173
CAS No.: 137642-06-9
M. Wt: 198.26 g/mol
InChI Key: HLOSIEUNEDTQHV-UHFFFAOYSA-N
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Description

N-(1-(Pyridin-3-yl)ethyl)aniline: is an organic compound with the molecular formula C13H14N2 It consists of a pyridine ring attached to an ethyl group, which is further connected to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods typically involve large-scale versions of the above synthetic routes, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Hydrogen gas with a palladium or platinum catalyst is typically employed.

    Substitution: Halogenating agents like bromine or chlorinating agents like thionyl chloride are used for electrophilic aromatic substitution.

Major Products:

    Oxidation: N-oxides or quinoline derivatives.

    Reduction: N-(1-(Pyridin-3-yl)ethyl)cyclohexylamine.

    Substitution: Various halogenated or alkylated derivatives.

Mechanism of Action

The mechanism of action of N-(1-(Pyridin-3-yl)ethyl)aniline depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The pyridine ring can engage in π-π stacking interactions, while the aniline moiety can form hydrogen bonds with biological targets .

Comparison with Similar Compounds

  • N-(1-(Pyridin-2-yl)ethyl)aniline
  • N-(1-(Pyridin-4-yl)ethyl)aniline
  • N-(1-(Quinolin-3-yl)ethyl)aniline

Comparison:

Properties

IUPAC Name

N-(1-pyridin-3-ylethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2/c1-11(12-6-5-9-14-10-12)15-13-7-3-2-4-8-13/h2-11,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLOSIEUNEDTQHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=CC=C1)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>29.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24808016
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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